molecular formula C10H17N5O2 B15002327 6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

Cat. No.: B15002327
M. Wt: 239.27 g/mol
InChI Key: ZFVQQLMVUDVCAS-UHFFFAOYSA-N
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Description

6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound with a unique structure that includes a tert-butyl group and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione typically involves multiple steps, including the formation of the core structure and the introduction of the tert-butyl group. Common synthetic routes may involve the use of reagents such as tert-butylamine and various catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydro-pentaazacyclopentaindene derivatives with different substituents. Examples include:

  • 6-(methyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
  • 6-(ethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

Uniqueness

The presence of the tert-butyl group in 6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

9-tert-butyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)13-4-14-7-6(11-8(14)16)12-9(17)15(7)5-13/h6-7H,4-5H2,1-3H3,(H,11,16)(H,12,17)

InChI Key

ZFVQQLMVUDVCAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CN2C3C(NC2=O)NC(=O)N3C1

Origin of Product

United States

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